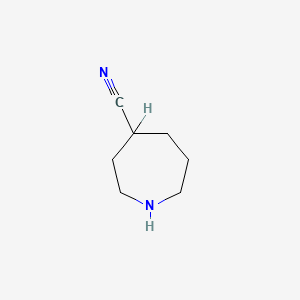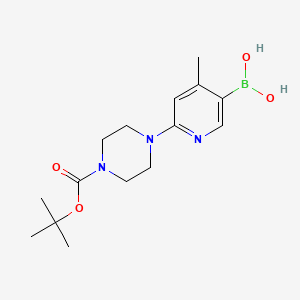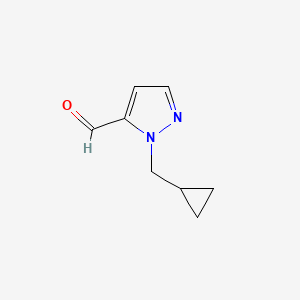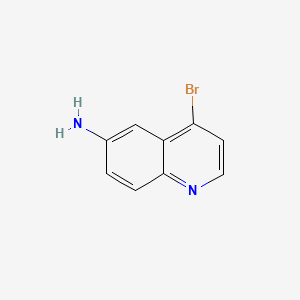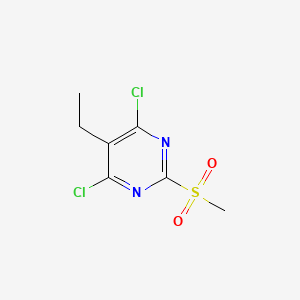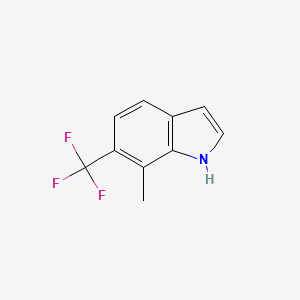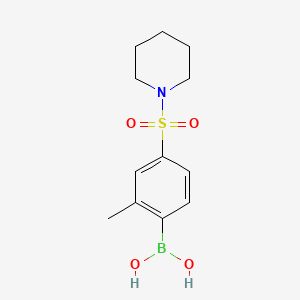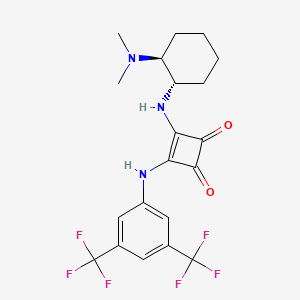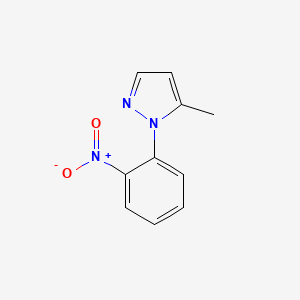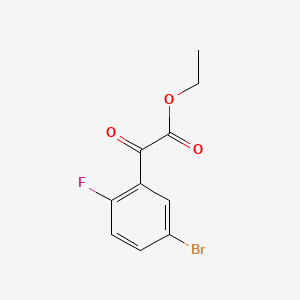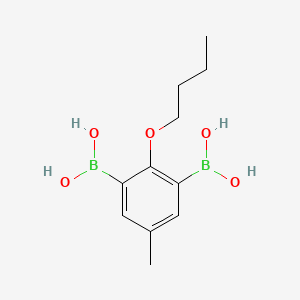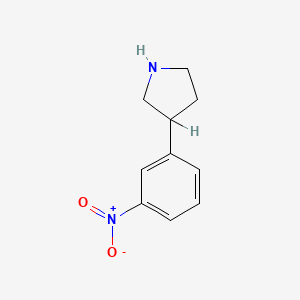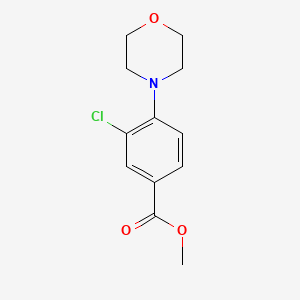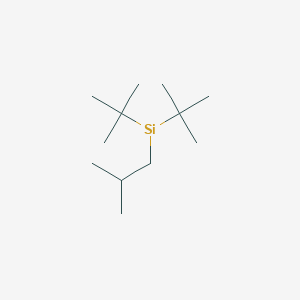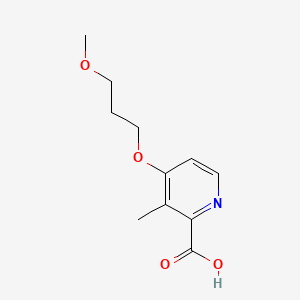
4-(3-甲氧基丙氧基)-3-甲基吡啶-2-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
科学研究应用
-
Scientific Field : Food Safety
- Application Summary : This compound has been evaluated for its safety in food contact materials .
- Methods of Application : The substance is used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes and in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
- Results or Outcomes : The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in the specified conditions .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to be effective in the Suzuki–Miyaura coupling process .
-
Scientific Field : Chemical Manufacturing
- Application Summary : The compound “(4-(3-METHOXYPROPOXY)-3-METHYL-2-PYRIDINYL)METHANOL HYDROCHLORIDE” is available for purchase and could potentially be used in various chemical reactions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes would depend on the specific reactions in which this compound is used .
-
Scientific Field : Polymer Chemistry
- Application Summary : The compound “3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt” has been evaluated for its use in the polymerisation of fluoropolymers .
- Methods of Application : The substance is used in the polymerisation of fluoropolymers processed at temperatures higher than 280°C for at least 10 minutes and in the polymerisation of fluoropolymers for being processed at levels up to 30% and temperatures higher than 190°C into polyoxymethylene polymer for repeated use .
- Results or Outcomes : The EFSA Panel concluded that there is no safety concern for the consumer if the substance is used only in the specified conditions .
-
Scientific Field : Organic Chemistry
- Application Summary : The compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound has been found to be effective in the Suzuki–Miyaura coupling process .
属性
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-methylpicolinic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

